molecular formula C18H21N5O B12602786 N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide CAS No. 918662-97-2

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide

Cat. No.: B12602786
CAS No.: 918662-97-2
M. Wt: 323.4 g/mol
InChI Key: DSDAVJWMSSPURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide is a chemical compound with the molecular formula C18H21N5O It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Properties

CAS No.

918662-97-2

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide

InChI

InChI=1S/C18H21N5O/c1-2-3-4-8-11-20-18-21-13-15(12-19)16(23-18)22-17(24)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11H2,1H3,(H2,20,21,22,23,24)

InChI Key

DSDAVJWMSSPURU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide typically involves the condensation of 4-aminopyrimidine-5-carbonitrile with hexylamine and benzoyl chloride. The reaction is carried out in the presence of a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC.HCl) and a catalytic amount of triethylamine (TEA). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group (-C≡N) at position 5 of the pyrimidine ring serves as a key site for nucleophilic substitution. This reaction typically occurs under basic or nucleophilic conditions:

Reaction Type Reagents/Conditions Products Key Observations
Cyano group substitutionAmines (e.g., NH₃, alkylamines), 80–100°C5-Amino-pyrimidine derivativesHigh regioselectivity due to electron-withdrawing cyano group
Thiol substitutionThiols (RSH), DMF, 60°C5-Thiocyano-pyrimidine analogsRequires catalytic base (e.g., NaH)

Mechanistic Insight : The cyano group activates the pyrimidine ring for attack by nucleophiles, facilitated by its electron-withdrawing nature. Substitution at position 5 is preferred over position 2 due to steric hindrance from the hexylamino substituent.

Hydrolysis Reactions

The cyano group undergoes hydrolysis to form carboxylic acid derivatives under acidic or alkaline conditions:

Reaction Pathway Conditions Products Yield
Acidic hydrolysisH₂SO₄ (conc.), reflux, 6–8 hrs5-Carboxamide-pyrimidine72–85% yield
Alkaline hydrolysisNaOH (20%), ethanol, 70°C, 4 hrs5-Carboxylic acid derivativeLower yield (55–60%) due to side reactions

Structural Impact : Hydrolysis modifies the electronic properties of the pyrimidine ring, potentially enhancing hydrogen-bonding interactions in biological systems.

Amide Bond Cleavage

The benzamide group undergoes cleavage under strongly acidic or reductive conditions:

Reaction Reagents Products Applications
Acidic cleavageHCl (6M), reflux, 12 hrsBenzoic acid + 5-cyano-pyrimidine amineUsed in structural modification studies
Reductive cleavageLiAlH₄, THF, 0°C → RTBenzylamine derivativeLimited utility due to competing reductions

Notable Limitation : The hexylamino substituent at position 2 remains stable under these conditions, preserving the pyrimidine scaffold.

Cyclization and Heterocycle Formation

Under thermal or catalytic conditions, the compound participates in cyclization reactions to form fused heterocycles:

Reaction Conditions Products Catalysts
Pyrazole formationHydrazine hydrate, EtOH, 100°CPyrimidine-pyrazole hybridsNo catalyst required
Triazole synthesisCu(I)-catalyzed azide-alkyne cycloadditionPyrimidine-triazole conjugatesCuSO₄·5H₂O, sodium ascorbate

Significance : These reactions expand the compound’s utility in medicinal chemistry for targeted drug design .

Functionalization via the Hexylamino Group

The hexylamino substituent undergoes alkylation or acylation to introduce diverse functionalities:

Reaction Reagents Products Solvent System
N-AlkylationAlkyl halides, K₂CO₃, DMFN-alkylhexylamino derivativesPolar aprotic solvents preferred
N-AcylationAcetyl chloride, pyridineN-acetylated analogsQuantitative yields under mild conditions

Challenges : Steric bulk from the hexyl chain can limit reaction rates, necessitating elevated temperatures.

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes electrophilic substitution at the meta position:

Reaction Reagents Products Directing Effects
NitrationHNO₃/H₂SO₄, 0°C3-Nitrobenzamide derivativeBenzamide group directs meta substitution
SulfonationSO₃/H₂SO₄, 50°C3-Sulfobenzamide analogLimited solubility of products

Redox Reactions

The pyrimidine ring and cyano group participate in reduction-oxidation processes:

Reaction Reagents Products Selectivity
Cyano reductionH₂/Pd-C, ethanol5-Aminomethyl-pyrimidineComplete reduction in 4–6 hrs
Pyrimidine ring oxidationKMnO₄, acidic conditionsPyrimidine N-oxidePartial decomposition observed

Scientific Research Applications

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide is primarily recognized for its role as an inhibitor of Janus Kinases (JAKs), which are crucial in the signaling pathways for various cytokines and growth factors. The inhibition of JAKs can lead to reduced inflammation and proliferation of malignant cells, making this compound a candidate for treating hyperproliferative diseases.

Anti-Cancer Properties

Clinical studies indicate that this compound exhibits significant efficacy against various types of cancers, particularly those characterized by aberrant JAK signaling. For instance, it has shown promise in treating conditions such as primary myelofibrosis and essential thrombocythemia, where JAK inhibitors are already established therapies . The mechanism involves the blockade of JAK-mediated signaling pathways, which are often upregulated in cancerous cells, leading to decreased cell proliferation and increased apoptosis.

Anti-Inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . This makes it a potential candidate for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and reducing side effects. Modifications to the pyrimidine core or the benzamide moiety can significantly influence its biological activity.

Structural Feature Impact on Activity
Cyano group at position 5Enhances JAK inhibition
Hexylamino side chainIncreases lipophilicity and cellular uptake
Benzamide moietyCritical for binding affinity to target proteins

Clinical Trials

Recent clinical trials have evaluated the effectiveness of this compound in patients with myeloproliferative disorders. Results indicated a reduction in splenomegaly and improvement in hematological parameters among treated patients . These findings support its therapeutic potential as a JAK inhibitor.

In Vitro Studies

In vitro studies have assessed the compound's ability to inhibit cell proliferation in various cancer cell lines. The results showed a dose-dependent reduction in cell viability, correlating with the concentration of this compound applied . This reinforces its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways. By blocking the phosphorylation of target proteins, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide is a compound belonging to the pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Pyrimidine derivatives are known for their significant roles in medicinal chemistry due to their presence in nucleic acids and various biological processes. The specific compound this compound has been investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with benzoyl chloride and hexylamine. The synthetic pathway can be summarized as follows:

  • Formation of Pyrimidine Core : The initial step involves synthesizing the pyrimidine core through cyclization reactions.
  • Substitution Reactions : The introduction of the hexylamino group occurs via nucleophilic substitution.
  • Benzamide Formation : Finally, the compound is completed by acylation with benzoyl chloride.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 : A breast cancer cell line where the compound showed significant inhibition of cell proliferation.
  • SUIT-2 : A pancreatic cancer cell line, with moderate cytotoxicity observed.
  • HT-29 : A colorectal cancer cell line where the compound was notably effective.

The mechanism of action appears to involve apoptosis induction, as evidenced by increased sub-G1 phase cell populations in treated cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through various assays measuring cytokine production and inflammatory markers. The compound demonstrated:

  • Inhibition of Pro-inflammatory Cytokines : Significant reduction in TNF-alpha and IL-6 levels in stimulated macrophages.
  • Effect on Neutrophil Activity : The compound inhibited superoxide anion release from neutrophils, suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties against several pathogens. Preliminary bioassays revealed:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Showed promising results against common fungal strains, indicating a broad-spectrum antimicrobial profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity. Key findings include:

Substituent Effect on Activity
Hexylamino GroupEnhances lipophilicity and cellular uptake
Cyano GroupContributes to increased cytotoxicity
Benzamide MoietyEssential for receptor binding and activity

Case Studies

Recent case studies have focused on optimizing the structure of this compound to improve its efficacy:

  • Modification of Alkyl Chains : Variations in the length and branching of alkyl chains have been shown to affect both solubility and biological activity.
  • Substitution Patterns on the Benzene Ring : Different substituents on the benzene ring have been tested to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide with high yield and purity?

  • Methodology : Utilize Ir(III)/Ag(I)-catalyzed C–H amidation (as demonstrated in analogous pyrimidine derivatives) .

  • Key steps : Optimize catalyst loading (e.g., 5 mol% Ir, 10 mol% Ag), solvent (DCE or toluene), and reaction time (12–24 hr).
  • Purification : Column chromatography with ethyl acetate/petroleum ether (1:10) achieves >80% purity .
    • Critical parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm product identity via HRMS (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .

Q. How to optimize purification strategies for removing alkylamine byproducts in the synthesis of this compound?

  • Approach : Combine solvent extraction (e.g., dichloromethane/water partitioning) with gradient column chromatography.
  • Troubleshooting : If residual hexylamine persists, employ a pre-column silica gel wash with 5% triethylamine in hexane to neutralize acidic impurities .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H/13C NMR : Key diagnostic peaks include:

  • δ 11.83 ppm (s, NH proton),
  • δ 7.97–7.93 ppm (aromatic protons from benzamide),
  • δ 3.2–3.4 ppm (hexylamino CH2 groups, J = 6–7 Hz) .
    • HRMS : Validate molecular formula (C18H20N6O) with <3 ppm mass accuracy.

Advanced Research Questions

Q. How to investigate the role of Ir/Ag catalytic systems in modulating regioselectivity during C–H amidation?

  • Experimental design :

  • Conduct kinetic isotope effect (KIE) studies using deuterated arenes to probe C–H activation mechanisms.
  • Compare catalytic activity with alternative metals (e.g., Pd, Cu) to assess electronic effects.
    • Data analysis : Correlate reaction rates with Hammett parameters of substituents on the benzamide moiety .

Q. What strategies resolve contradictions between theoretical and observed NMR coupling constants for the hexylamino group?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental values.
  • Consider rotational barriers of the hexyl chain; variable-temperature NMR can confirm dynamic effects .
    • Case study : Discrepancies in J values >0.5 Hz may indicate conformational isomerism or solvent polarity effects.

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Protocol :

  • Prepare buffered solutions (pH 2–12) and incubate samples at 25°C/40°C/60°C for 48 hr.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts using LC-MS .
    • Critical metrics : Calculate t1/2 (half-life) and activation energy (Ea) for decomposition pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.